tert-Butyl 5-fluoropicolinate
Overview
Description
tert-Butyl 5-fluoropicolinate: is an organic compound that belongs to the class of picolinates, which are esters of picolinic acid. This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of action
The tert-butyl group is often used in organic chemistry due to its bulky nature, which can influence the 3d structure of molecules and potentially their interactions with biological targets .
Mode of action
Without specific information on “tert-Butyl 5-fluoropicolinate”, it’s difficult to detail its exact mode of action. Fluorinated compounds are often used in medicinal chemistry because the presence of fluorine can enhance the biological activity of a molecule, potentially by improving its binding to a target or its metabolic stability .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The tert-butyl group is generally stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-fluoropicolinate typically involves the esterification of 5-fluoropicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow microreactor system, which allows for efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-fluoropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted picolinates with various functional groups.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include tert-Butyl 5-fluoropicolinic alcohol.
Scientific Research Applications
tert-Butyl 5-fluoropicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
tert-Butyl 5-fluoropicolinate can be compared with other similar compounds such as:
- tert-Butyl 5-chloropicolinate
- tert-Butyl 5-bromopicolinate
- tert-Butyl 5-iodopicolinate
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated counterparts. This makes it a valuable compound in various applications where these properties are desired .
Properties
IUPAC Name |
tert-butyl 5-fluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLBAHOIEOYTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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